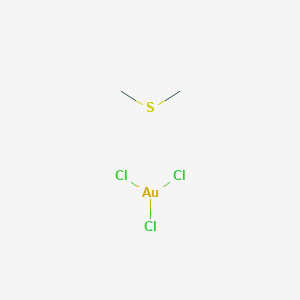

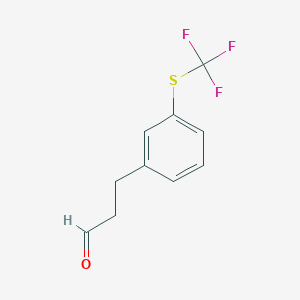

![molecular formula C8H13N5O4 B14791150 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/structure/B14791150.png)

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Taribavirin, also known as viramidine, is an antiviral drug currently in Phase III human trials. It is a prodrug of ribavirin, which means it is metabolized in the body to produce the active drug ribavirin. Taribavirin is active against a variety of DNA and RNA viruses and is being developed primarily for the treatment of chronic hepatitis C . It has better liver-targeting properties compared to ribavirin and a shorter half-life in the body due to less penetration and storage in red blood cells .

准备方法

The preparation of taribavirin involves several synthetic routes and reaction conditions. One method uses ribavirin or tetraacetyl ribose as the starting material. The condensation reaction temperature can be as high as 150°C or above, making it challenging for industrial production . Another method involves using brevibacterium acetylicum ATCC 39311 as a strain for fermentation, followed by catalyst substrate reaction, ammonolysis reaction, and purification. This method is milder, has lower raw material costs, and achieves a higher yield of taribavirin .

化学反应分析

Taribavirin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include adenosine kinase for phosphorylation and inosine monophosphate dehydrogenase for inhibition . The major products formed from these reactions are ribavirin mono-, di-, and triphosphate metabolites .

科学研究应用

Taribavirin has a wide range of scientific research applications. In medicine, it is being developed for the treatment of chronic hepatitis C due to its antiviral properties . It has also shown potential in treating other viral infections such as influenza . In cancer research, taribavirin-loaded pegylated-lipid nanoparticles have been studied for their antiproliferative effects on breast cancer cells . Additionally, taribavirin has been investigated for its role in inhibiting p38MAPK protein, which is involved in various cellular processes .

作用机制

Taribavirin is metabolized by the liver into its active metabolite, ribavirin. Ribavirin is phosphorylated intracellularly by adenosine kinase to form ribavirin mono-, di-, and triphosphate metabolites . Ribavirin triphosphate is a potent competitive inhibitor of inosine monophosphate dehydrogenase, viral RNA polymerase, and messenger RNA guanylyltransferase . These actions result in a reduction of intracellular guanosine triphosphate pools and inhibition of viral RNA and protein synthesis . Ribavirin is also incorporated into the viral genome, causing lethal mutagenesis and a decrease in viral infectivity .

相似化合物的比较

Taribavirin is similar to other antiviral compounds such as ribavirin, favipiravir, and arbidol . Compared to ribavirin, taribavirin has better liver-targeting properties and a shorter half-life in the body . Favipiravir and arbidol are also antiviral agents but have different mechanisms of action and target different viruses . Taribavirin’s unique property of being a prodrug of ribavirin allows it to have reduced toxicity and better efficacy in targeting liver cells .

属性

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O4/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8/h2-5,8,14-16H,1H2,(H3,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKZSTHOYNWEEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide](/img/structure/B14791073.png)

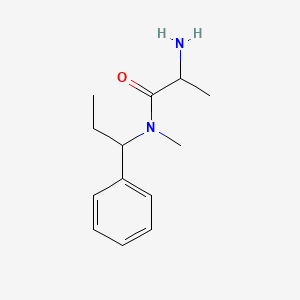

![Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14791111.png)

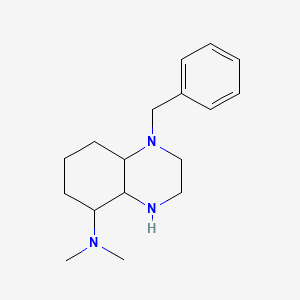

![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14791113.png)

![6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14791117.png)

![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B14791122.png)

![2-[(4-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14791130.png)

![5-[3-[(2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14791142.png)